Comparative Anti-HIV-1 Potency of FLT Versus AZT
While this compound is a protected precursor, the active moiety, 3'-fluoro-3'-deoxythymidine (FLT), demonstrates superior or equivalent anti-HIV-1 potency compared to the clinically established 3'-azido-3'-deoxythymidine (AZT). In a direct head-to-head study, FLT exhibited an EC50 of 0.0052 μM in MT4 cells, which is slightly better than or equal to that of AZT [1]. In H9 cells, FLT was threefold more potent than AZT [1]. This data supports the selection of FLT-based oligonucleotides for antiviral applications.
| Evidence Dimension | Anti-HIV-1 Potency (EC50) |
|---|---|
| Target Compound Data | FLT: 0.0052 μM (MT4 cells) |
| Comparator Or Baseline | AZT: 0.0052 μM (MT4 cells) |
| Quantified Difference | Slightly better or equal in MT4 cells; 3-fold more potent in H9 cells. |
| Conditions | HIV-1 infected MT4 cells and H9 cells |
Why This Matters
This head-to-head comparison confirms that FLT, the active component of the target compound, matches or exceeds the potency of AZT, a gold standard NRTI, which justifies its use in oligonucleotide-based antiviral research.
- [1] Kong, X. B., et al. (1992). Comparisons of anti-human immunodeficiency virus activities, cellular transport, and plasma and intracellular pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-azido-3'-deoxythymidine. Antimicrobial Agents and Chemotherapy, 36(4), 808–818. doi:10.1128/aac.36.4.808. View Source
